
Hapalindole U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole U is a hapalindole that is hapalindole H in which the octahydronaphthalene ring junction carbons both have S configuration instead of R. It is an isocyanide, an organic heterotetracyclic compound and a hapalindole.
Aplicaciones Científicas De Investigación
Biosynthesis and Enzymatic Processes :
- Zhu and Liu (2017) discovered a calcium-dependent enzymatic complex involving AmbU1-AmbU4 for the selective formation of Hapalindole U, which refuted the intermediacy of a previously identified compound and established isomerocyclases as a new family of calcium-dependent enzymes (Zhu & Liu, 2017).
- Li et al. (2015) characterized enzymes involved in the biosynthetic pathway of hapalindoles, highlighting the role of FamD2 and FamC1 in forming the core ring system through a Cope rearrangement and subsequent cyclization/electrophilic aromatic substitution reaction (Li et al., 2015).
Synthetic Approaches :
- Rafferty and Williams (2012) achieved the total synthesis of this compound, presenting a novel approach for accessing its complex ring system (Rafferty & Williams, 2012).
- Newmister et al. (2018) reported the structure of a Stig cyclase involved in this compound biosynthesis, providing insights into the enzyme's role in catalyzing structural rearrangements and cyclizations (Newmister et al., 2018).
Biological Activity and Applications :
- Cagide et al. (2014) explored hapalindoles as potential sodium channel modulators, suggesting their role as neurotoxins and their potential implications in water quality assessment (Cagide et al., 2014).
- Acuña et al. (2018) investigated Hapalindole H (a related compound) for its apoptotic effects and NF-ĸB inhibition in prostate cancer cells, indicating the potential therapeutic applications of hapalindoles in cancer treatment (Acuña et al., 2018).
Comparative and Analytical Studies :
- Khatri et al. (2020) established an in vitro transcription/translation assay for assessing the assembly of cyanobacterial-derived hapalindole-type natural products, contributing to the understanding of their biosynthesis (Khatri et al., 2020).
- Becher et al. (2007) identified hapalindoles as insecticidal alkaloids, providing insights into their potential use in biocontrol of dipterans (Becher et al., 2007).
Propiedades
Número CAS |
106928-30-7 |
|---|---|
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19+,21-/m0/s1 |
Clave InChI |
SLUFHMQYBPOTFZ-ZRRCRCOKSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
SMILES canónico |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Sinónimos |
hapalindole U |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

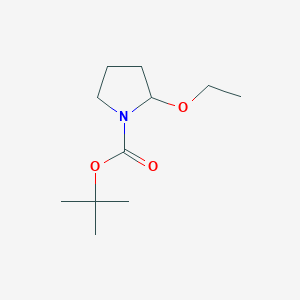

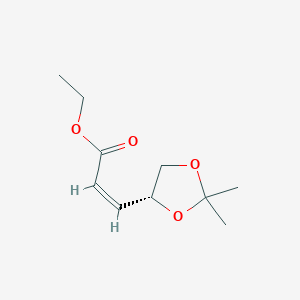
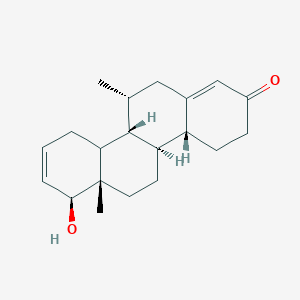

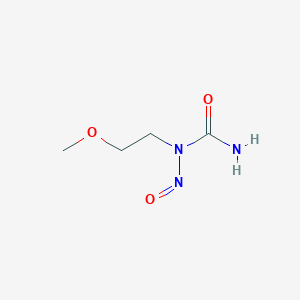
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

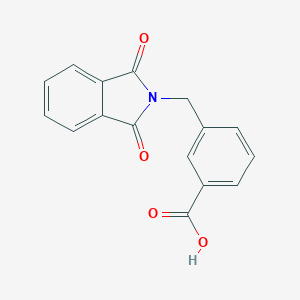
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

